4-Vinyl-3-methoxyphenol
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Overview
Description
4-Vinyl-3-methoxyphenol, also known as 4-hydroxy-3-methoxystyrene, is an organic compound with the molecular formula C9H10O2. It is a phenolic compound containing a vinyl group and a methoxy group attached to a benzene ring. This compound is known for its aromatic properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Vinyl-3-methoxyphenol can be synthesized through several methods. One common approach involves the demethylation of 4-methoxyphenol followed by a vinylation reaction. The demethylation can be achieved using hydrogen bromide (HBr) or boron tribromide (BBr3) as catalysts . The vinylation step typically involves the use of vinyl halides under basic conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 4-ethyl-3-methoxyphenol. This process involves the use of metal catalysts such as palladium or platinum at elevated temperatures to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Vinyl-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C or other hydrogenation catalysts.
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted phenols.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-Vinyl-3-methoxyphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Vinyl-3-methoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits the activity of enzymes involved in oxidative stress, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Anti-inflammatory Effects: By inhibiting these enzymes, this compound reduces inflammation and oxidative damage in cells.
Neuroprotection: The compound’s ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress pathways contributes to its neuroprotective effects.
Comparison with Similar Compounds
4-Vinyl-3-methoxyphenol can be compared with other methoxyphenol derivatives:
2-Methoxyphenol (Guaiacol): This compound has a methoxy group at the ortho position and is known for its use in flavorings and fragrances.
3-Methoxyphenol: Similar to this compound but with the methoxy group at the meta position, it is used in the synthesis of various organic compounds.
4-Methoxyphenol:
Uniqueness: this compound is unique due to its vinyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. Its combination of antioxidant, anti-inflammatory, and neuroprotective properties makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C9H10O2 |
---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4-ethenyl-3-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-4-5-8(10)6-9(7)11-2/h3-6,10H,1H2,2H3 |
InChI Key |
UMDJLUGAMDTLDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=C |
Origin of Product |
United States |
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